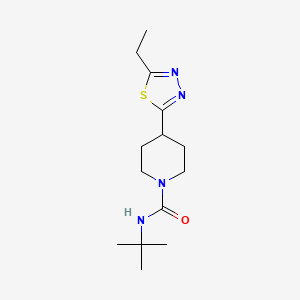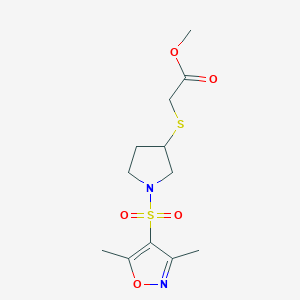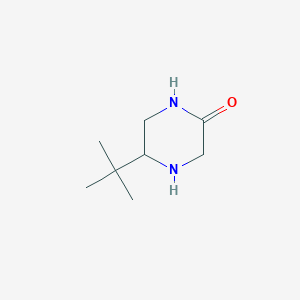
5-Tert-butylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
WAY100135: A Selective Antagonist
WAY100135 is identified as a novel phenylpiperazine derivative, closely related to 5-tert-butylpiperazin-2-one, acting as a selective antagonist at both somatodendritic and postsynaptic 5-HT1A receptors. This compound has shown promise in antagonizing the effects of certain serotonin receptor agonists without demonstrating agonist-like behavioral effects, highlighting its potential utility in neuropsychiatric disorder research (Fletcher et al., 1993).
Antioxidant Effects on DNA Adduct Formation
Another study explored the effects of dietary antioxidants, including a compound structurally related to this compound, on aflatoxin B1 (AFB1) - DNA adduct formation in rats. This research found that such antioxidants can substantially reduce AFB1-induced DNA damage, suggesting a protective role against certain carcinogens (Kensler et al., 1985).
Inhibition of Inflammatory Enzymes
Compounds derived from this compound have been found to act as dual inhibitors of 5-lipoxygenase and cyclooxygenase in rat basophilic leukemia cells, indicating potential applications in treating inflammation and related disorders (Flynn et al., 1991).
Serotonin Function Probe
m-Chlorophenylpiperazine (mCPP), a probe extensively used for serotonin function in psychiatry, demonstrates the utility of piperazine derivatives, like this compound, in psychiatric research. mCPP's efficacy in revealing serotonin receptor sensitivity showcases the broader potential of related compounds in neuropsychological studies (Kahn & Wetzler, 1991).
Histamine H4 Receptor Ligands
The modification of this compound derivatives led to the development of potent ligands for the histamine H4 receptor, indicating potential for treating allergic and inflammatory diseases. This research underscores the importance of chemical structure in the pharmacological utility of such compounds (Altenbach et al., 2008).
properties
IUPAC Name |
5-tert-butylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-8(2,3)6-4-10-7(11)5-9-6/h6,9H,4-5H2,1-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECVQBOCKVTYIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)CN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

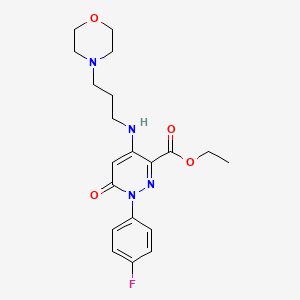
![(E)-3-(2-chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2615873.png)
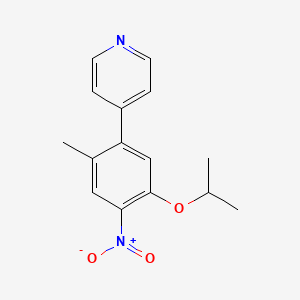
![(E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2615879.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(4-fluorophenyl)-N-methylmethanesulfonamide](/img/structure/B2615881.png)
![8-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2615883.png)
![N-benzyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2615887.png)

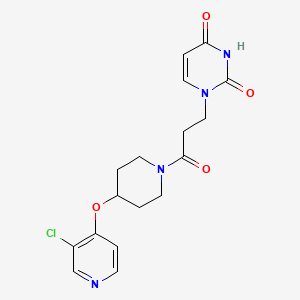
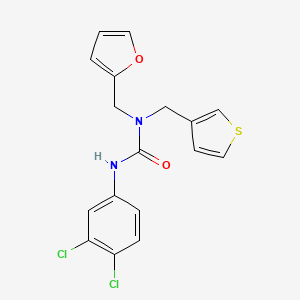
![N-(4-bromophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2615892.png)
